1-(Boc-amino)-2,3-butadiene
Overview
Description
“1-(Boc-amino)-2,3-butadiene” is a compound that contains a Boc-protected amino group. Boc (tert-butyloxycarbonyl) is a protecting group used in organic synthesis . It is commonly used to protect amines in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Molecular Structure Analysis
The molecular structure of Boc-protected compounds can vary depending on the specific compound. In general, Boc-protected amines have a carbamate structure .
Chemical Reactions Analysis
Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected (i.e., the Boc group can be removed) under acidic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Boc-amino)-2,3-butadiene” would depend on the specific structure of the compound. Boc-protected amines, in general, are stable under a variety of conditions .
Scientific Research Applications
Field
This application is relevant to the field of Green Chemistry and Sustainable Technology .
Application
A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported . This process is important for the synthesis of biologically active molecules .
Method
The process is carried out in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy .
Results
This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Dual Protection of Amino Functions Involving Boc
Field
This application is relevant to the field of Organic Synthesis .
Application
This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Method
The method involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .
Results
Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Dual Protection of Amino Functions Involving Boc
Field
This application is relevant to the field of Organic Synthesis .
Application
This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Method
The method involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .
Results
Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
Field
This application is relevant to the field of Organic Synthesis .
Application
A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described .
Method
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results
Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
N-tert-butyloxycarbonylation of Amines
Field
This application is relevant to the field of Organic Chemistry .
Application
1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity .
Method
The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc 2 O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium .
Results
This method provides an efficient way to perform N-tert-butyloxycarbonylation of amines .
Future Directions
properties
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h6H,1,7H2,2-4H3,(H,10,11) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPVMHVZVNBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561924 | |
Record name | tert-Butyl buta-2,3-dien-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-2,3-butadiene | |
CAS RN |
92136-43-1 | |
Record name | tert-Butyl buta-2,3-dien-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Boc-amino)-2,3-butadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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